molecular formula C15H17NO B1667422 4-(3-Phenylpropoxy)aniline CAS No. 57181-86-9

4-(3-Phenylpropoxy)aniline

Cat. No.: B1667422
CAS No.: 57181-86-9
M. Wt: 227.3 g/mol
InChI Key: TWHJRINTKADTKB-UHFFFAOYSA-N
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Description

4-(3-Phenylpropoxy)aniline is an organic compound with the molecular formula C15H17NO. It is characterized by the presence of a phenylpropoxy group attached to the aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropoxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with 3-phenylpropyl bromide in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding aniline . The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide or ethanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Phenylpropoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxyphenylamine
  • 4-(3-Phenylpropyl)aniline
  • 4-(3-Phenylpropoxy)phenol

Uniqueness

4-(3-Phenylpropoxy)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJRINTKADTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205820
Record name Aniline, p-(3-phenylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57181-86-9
Record name Aniline, p-(3-phenylpropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057181869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, p-(3-phenylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99 g of 4-(3'-phenyl-propoxy)-nitrobenzene is dissolved in 2000 ml of methanol and hydrogenated with Raney nickel until the absorption of hydrogen is completed. The catalyst is filtered off and the filtrate is concentrated by evaporation to obtain, as a crystalline residue, 4-(3'-phenylpropoxy)-aniline having a melting point of 55°- 57°. -
Quantity
99 g
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2000 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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